(1,3-Dimethylpiperidin-3-yl)methanamine dihydrochloride

Description

Definition and Basic Characteristics

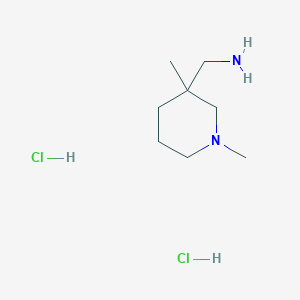

(1,3-Dimethylpiperidin-3-yl)methanamine dihydrochloride belongs to the piperidine alkaloid family, distinguished by its dual methyl groups at the 1- and 3-positions and a methanamine (-CH₂NH₂) group at the 3-position. The dihydrochloride salt neutralizes the basic nitrogen atoms, improving its crystallinity and handling properties. Key molecular descriptors include:

Table 1: Molecular and Structural Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₂₀Cl₂N₂ | |

| Molecular Weight | 215.16 g/mol | |

| CAS Registry Number | 1461714-55-5 | |

| SMILES Notation | CC1(CCCN(C1)C)CN.Cl.Cl | |

| IUPAC Name | This compound |

The compound’s piperidine backbone confers rigidity, while the methyl and methanamine groups introduce steric and electronic effects that influence its interactions in synthetic pathways.

Historical Context and Development

Piperidine derivatives have been synthesized since the late 19th century, but the specific development of this compound aligns with advancements in multicomponent reactions (MCRs) and catalysis in the early 21st century. For example, polystyrene ferric-based catalysts and chitosan-supported ytterbium nano-catalysts, reported in 2023, enabled efficient piperidine ring formation through domino processes involving Knoevenagel condensations and Mannich reactions. These methods reduced reaction times and improved yields compared to traditional alkylation or reductive amination techniques.

The dihydrochloride salt form likely emerged to address challenges in purifying and stabilizing the free base, a common strategy in pharmaceutical intermediate synthesis. While explicit historical records of its first synthesis are scarce, its structural analogs, such as 1,3-dimethyl-4-piperidone (CAS 4629-80-5), were reported as early as 2019, highlighting sustained interest in dimethyl-substituted piperidines.

Significance in Organic and Medicinal Chemistry Research

This compound’s significance lies in its dual functionality:

- Synthetic Versatility : The tertiary amine and methyl groups facilitate nucleophilic substitutions and hydrogen bonding, enabling its use as a building block for complex heterocycles. For instance, it serves as a precursor in the synthesis of spiropiperidine derivatives, which exhibit bioactivity in antimicrobial and anticancer assays.

- Medicinal Potential : Piperidine scaffolds are prevalent in FDA-approved drugs, including antihistamines (e.g., fexofenadine) and antipsychotics (e.g., risperidone). The methanamine group in this compound may enhance binding to biological targets, such as G protein-coupled receptors (GPCRs) or ion channels.

Table 2: Comparative Reactivity of Piperidine Derivatives

Relationship to Other Piperidine Derivatives

Structurally, this compound shares features with both alicyclic and arylpiperidines:

- Alicyclic Analogs : Compared to 1,3-dimethyl-4-piperidone, the replacement of the ketone with a methanamine group alters electronic density, reducing electrophilicity but increasing hydrogen-bonding capacity.

- Arylpiperidines : Unlike (1-benzylpiperidin-3-yl)methanamine, which contains an aromatic substituent, this compound’s methyl groups favor hydrophobic interactions without π-π stacking capabilities.

The dihydrochloride salt form distinguishes it from neutral analogs like (1,6-dimethylpiperidin-3-yl)methanamine, enhancing solubility in polar solvents—a critical factor in reaction design.

Propriétés

IUPAC Name |

(1,3-dimethylpiperidin-3-yl)methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2.2ClH/c1-8(6-9)4-3-5-10(2)7-8;;/h3-7,9H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDUYQRHNMLUMGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN(C1)C)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1461714-55-5 | |

| Record name | (1,3-dimethylpiperidin-3-yl)methanamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Activité Biologique

(1,3-Dimethylpiperidin-3-yl)methanamine dihydrochloride is a chemical compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a piperidine ring substituted with two methyl groups and an amine functional group. Its molecular formula is C7H16Cl2N2, indicating the presence of two hydrochloride groups.

1. Antimicrobial Properties

Research has indicated that piperidine derivatives, including this compound, exhibit antimicrobial activities. Studies have demonstrated effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.

2. Cytotoxicity and Cancer Research

Recent studies have explored the cytotoxic effects of this compound on various cancer cell lines. For instance, it has shown promising results in inducing apoptosis in hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin .

3. Neurological Effects

Piperidine derivatives are also being investigated for their neuroprotective properties. Some studies suggest that they may modulate neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Receptor Binding : It acts as a ligand for various receptors, influencing cellular signaling pathways.

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in critical biochemical pathways, thereby altering cellular metabolism.

Case Studies

- Anticancer Activity : A study highlighted the compound's ability to induce cell death in cancer models through mechanisms involving mitochondrial dysfunction and reactive oxygen species generation .

- Neuroprotective Effects : Another investigation reported that the compound could protect neuronal cells from oxidative stress-induced apoptosis, suggesting its potential in treating neurodegenerative diseases .

Data Table: Summary of Biological Activities

Applications De Recherche Scientifique

Chemistry

In synthetic chemistry, (1,3-Dimethylpiperidin-3-yl)methanamine dihydrochloride serves as a versatile building block for creating more complex molecules. Its structure allows for various chemical modifications that can lead to the synthesis of novel compounds with desired properties.

Biology

Research has indicated that this compound exhibits notable biological activities:

- Antimicrobial Activity : It has shown effectiveness against various bacterial strains.

- Anticancer Properties : In vitro studies suggest it inhibits the growth of certain cancer cell lines.

- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes, including phosphodiesterases.

| Biological Activity | Target | Observed Effect |

|---|---|---|

| Antimicrobial | Bacteria | MIC values ranging from 6.25 µg/mL to 25 µg/mL |

| Anticancer | Cancer Cells | Significant cytotoxicity in colon carcinoma cells |

| Enzyme Inhibition | PDE3A, PDE3B | IC50 values indicating potent inhibition |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against various strains. The results highlighted:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 6.25 µg/mL |

| Candida albicans | 25 µg/mL |

These findings suggest that structural modifications could enhance its efficacy against resistant strains.

Case Study 2: Anticancer Evaluation

In vitro studies on colon carcinoma cells (HCT-15) demonstrated that the compound exhibits significant cytotoxic effects with IC50 values comparable to established chemotherapeutics. This suggests potential for development into a therapeutic agent in oncology.

Case Study 3: Enzyme Inhibition

The compound was tested for its ability to inhibit phosphodiesterase enzymes crucial for cellular signaling pathways. The most potent derivative recorded an IC50 value of 0.24 µM against PDE3A, indicating strong potential for cardiovascular applications.

Medical Applications

In medicine, this compound is being explored for its therapeutic potential in treating neurological disorders due to its ability to cross the blood-brain barrier and interact with central nervous system targets.

Industrial Applications

The compound is also utilized in the development of novel materials and as a catalyst in various chemical reactions. Its unique properties make it suitable for applications in drug formulation and material science.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Key Research Findings

Solubility and Bioavailability :

- Dihydrochloride salts (e.g., 1-(2-pyridin-3-ylphenyl)methanamine dihydrochloride) exhibit higher aqueous solubility compared to free bases, critical for drug delivery .

- Trihydrochloride derivatives (e.g., ) show even greater solubility but may require specialized formulation .

Structural Impact on Activity :

- Piperidine derivatives with methyl groups (e.g., 1,3-dimethyl substitution) demonstrate increased metabolic stability due to steric hindrance, reducing cytochrome P450-mediated degradation .

- Heterocyclic additions (e.g., thiazole in , thiadiazole in ) enhance binding affinity to receptors like kinases or GPCRs.

Therapeutic Potential: Ethanolamine derivatives (e.g., diphenhydramine HCl) are well-established antihistamines, whereas dopamine HCl is a cornerstone in treating shock and hypotension . Piperidine-based compounds (e.g., ) are explored for neurological disorders due to their blood-brain barrier permeability .

Méthodes De Préparation

Preparation of 1,3-Dimethylpiperidine Intermediate

The synthesis of the 1,3-dimethylpiperidine core typically involves alkylation reactions on piperidine derivatives. A common approach includes:

- Starting from piperidin-3-one or a related precursor.

- Selective methylation at the nitrogen (1-position) and carbon (3-position) using methylating agents under controlled conditions.

- Use of bases such as potassium carbonate to facilitate alkylation.

Research on related piperidine derivatives shows that alkylation can be efficiently performed under mild conditions with high yields (up to 99%) and purity.

Formation of Dihydrochloride Salt

The free base amine is converted to its dihydrochloride salt by:

- Treatment with hydrochloric acid in an appropriate solvent (e.g., isopropanol or dichloromethane).

- Crystallization or precipitation to afford a stable, highly pure dihydrochloride salt.

- The salt formation enhances compound stability and facilitates handling and storage.

Representative Procedure Example

| Step | Reagents/Conditions | Outcome | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Piperidin-3-one + Methyl iodide, K2CO3, DMF, 25°C, 17 h | 1,3-Dimethylpiperidine intermediate | 95-99 | Mild alkylation conditions, high purity |

| 2 | Methyl carbamate formation, then reduction with catalytic hydrogenation (Pd/C, H2) | (1,3-Dimethylpiperidin-3-yl)methanamine free base | 85-90 | Reduction step critical for amine formation |

| 3 | Treatment with HCl in isopropanol, crystallization | Dihydrochloride salt | >90 | Stable crystalline salt obtained |

Analytical and Purity Considerations

- Optical purity can be enhanced by chiral resolution or use of chiral auxiliaries during synthesis, achieving enantiomeric excess >99.5%.

- Characterization methods include PXRD for solid-state analysis, NMR spectroscopy for structural confirmation, and DSC for thermal stability.

- Filtration and washing steps are crucial for removing impurities and residual solvents.

Summary of Key Research Findings

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1,3-Dimethylpiperidin-3-yl)methanamine dihydrochloride, and how can purity be maximized?

- Methodology : Synthesis typically involves nucleophilic substitution or reductive amination of precursor amines. For example, cyclization of 3-dimethylaminopiperidine derivatives followed by dihydrochloride salt formation via HCl gas or aqueous HCl . Purity (>95%) can be achieved using recrystallization in ethanol/water mixtures or preparative HPLC with a C18 column . Monitor reaction progress via TLC (silica gel, chloroform/methanol 9:1) or LC-MS.

Q. How can structural characterization of this compound be performed to confirm its identity and salt form?

- Methodology :

- NMR : - and -NMR in DO to confirm the piperidine ring protons (δ 2.5–3.5 ppm) and methyl groups (δ 1.2–1.8 ppm) .

- FT-IR : Detect N–H stretching (2500–3000 cm) and C–N vibrations (1100–1250 cm) .

- Elemental Analysis : Verify chloride content (theoretical ~30%) to confirm dihydrochloride stoichiometry .

Q. What safety protocols are critical during handling of this compound?

- Methodology : Use fume hoods, nitrile gloves, and lab coats. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Store in airtight containers at 2–8°C, away from oxidizers. Combustion produces HCl gas; use dry chemical extinguishers .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data (e.g., varying IC values) for this compound in enzyme inhibition studies?

- Methodology :

- Assay Standardization : Ensure consistent buffer pH (e.g., 7.4 for LOXL2 inhibition) and temperature (25°C).

- Batch Variability : Test multiple synthesis batches via HPLC to rule out impurity-driven artifacts (>98% purity required) .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to validate binding affinity to target enzymes like LOXL2, correlating with experimental IC values .

Q. What strategies stabilize this compound in aqueous solutions for long-term bioactivity studies?

- Methodology :

- Lyophilization : Freeze-dry the compound and reconstitute in degassed PBS (pH 6.5–7.0) before use to minimize hydrolysis .

- Antioxidants : Add 0.1% ascorbic acid to buffer solutions to prevent amine oxidation .

- Stability Monitoring : Use accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS to track degradation products .

Q. How does the dihydrochloride salt form influence pharmacokinetic properties compared to the free base?

- Methodology :

- Solubility Testing : Compare solubility in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) using shake-flask methods. Dihydrochloride salts generally exhibit higher aqueous solubility .

- Permeability Assays : Use Caco-2 cell monolayers to assess intestinal absorption; salt forms may reduce passive diffusion due to increased polarity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.